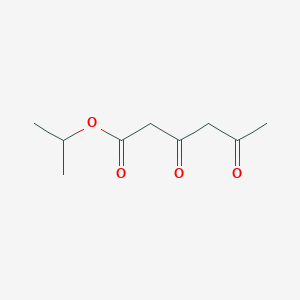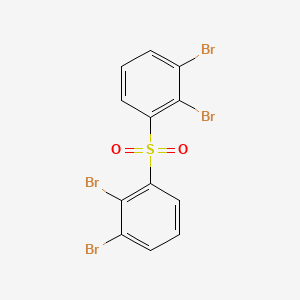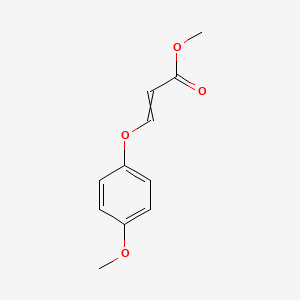methanone CAS No. 115482-69-4](/img/structure/B14304178.png)
[4-(3-Hydroxypropyl)piperidin-1-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxypropyl)piperidin-1-ylmethanone is a chemical compound with the molecular formula C₁₅H₂₁NO₂ It features a piperidine ring, a phenyl group, and a hydroxypropyl side chain
Vorbereitungsmethoden
The synthesis of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Introduction of the Phenyl Group: The phenyl group is usually introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-(3-Hydroxypropyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxypropyl)piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenyl group can engage in hydrophobic interactions with proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3-Hydroxypropyl)piperidin-1-ylmethanone include:
Eigenschaften
CAS-Nummer |
115482-69-4 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
[4-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H21NO2/c17-12-4-5-13-8-10-16(11-9-13)15(18)14-6-2-1-3-7-14/h1-3,6-7,13,17H,4-5,8-12H2 |
InChI-Schlüssel |
OKYVFTBOZSPEHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCCO)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


borane](/img/structure/B14304097.png)
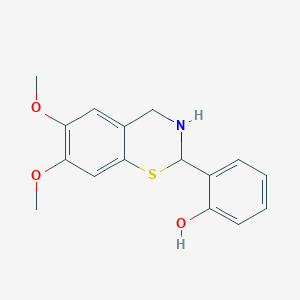

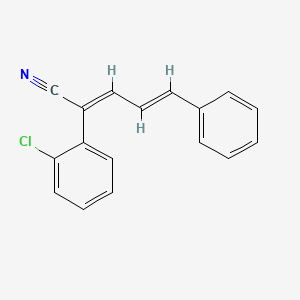
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
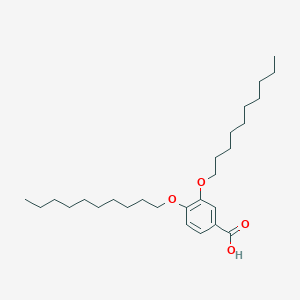
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

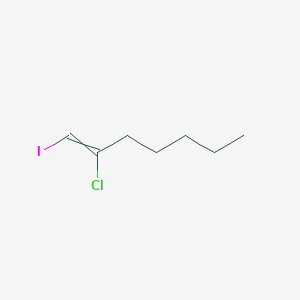
![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
